2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one

描述

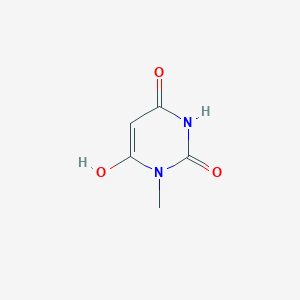

2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound belonging to the class of dihydropyrimidinones. This compound is notable for its unique structure, which includes two hydroxyl groups and a methyl group attached to a dihydropyrimidinone ring. It has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one can be achieved through several methods, with the Biginelli reaction being one of the most common. This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, using hydrochloric acid as a catalyst, the reaction can be carried out under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by employing solid acid catalysts such as Montmorillonite-KSF. This approach not only enhances the yield but also reduces reaction times and allows for solvent-free conditions, making the process more environmentally friendly .

化学反应分析

Substitution Reactions

The hydroxyl groups at positions 2 and 6 undergo nucleophilic substitution under mild conditions.

O-Arylation

In a metal-free protocol, diaryliodonium triflate catalyzes the O-arylation of hydroxyl groups with aryl electrophiles. For example, reaction with diphenyliodonium triflate (5 mol%) in toluene at 80°C yields 2-aryloxy derivatives (65% yield) .

Halogenation

Thionyl chloride (SOCl₂) selectively substitutes hydroxyl groups with chlorine at elevated temperatures. This reaction proceeds via intermediate chlorosulfite formation, followed by displacement .

Condensation Reactions

The compound participates in acid-catalyzed condensations with β-dicarbonyl nucleophiles.

Pyridine Derivative Formation

Reaction with cyanoacetamide in butanol/TEA leads to ring-opening and cyclocondensation, producing pyridine-3-carbonitrile derivatives. IR data confirm CN (2,224 cm⁻¹) and CO (1,667 cm⁻¹) stretches, while ¹H NMR shows aromatic protons at δ 7.40–8.11 .

Knorr Condensation

Hydrazines react with acetylated intermediates to form pyrimido[4,5-d]pyrazines. This two-step process achieves 70–85% yields under solvent-free conditions .

Acid-Catalyzed Transformations

BF₃·MeCN efficiently catalyzes solvent-free multicomponent reactions (MCRs).

Optimized Conditions

| Catalyst (mol%) | Time (min) | Yield (%) |

|---|---|---|

| 5 | 35 | 85 |

| 10 | 20 | 97 |

| 15 | 15 | 95 |

Ring-Opening Reactions

Nucleophilic agents like 1H-benzimidazol-2-ylacetonitrile induce α-pyrone ring cleavage. The resulting intermediates undergo cyclization to yield fused heterocycles (e.g., pyrido[1,2-a]benzimidazole-4-carbonitrile). Mass spectrometry confirms molecular ions at m/z 427 (C₂₂H₁₃N₅O₅) .

Spectral Characterization of Products

Key analytical data for representative derivatives:

5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one

-

IR : 3,257 (NH), 1,701 (C=O), 1,598 cm⁻¹ (C=C)

-

¹H NMR : δ 2.15 (s, CH₃), 5.47 (d, CH), 7.31–7.39 (m, Ar-H)

-

¹³C NMR : δ 19.7 (CH₃), 55.9 (CH), 148.0 (C=O)

Pyrido[1,2-a]benzimidazole-4-carbonitrile

-

IR : 2,211 (CN), 1,647 (C=O)

-

MS : m/z 427 [M]⁺

This compound's reactivity profile enables access to pharmacologically relevant heterocycles, underscoring its utility in medicinal chemistry and materials science. Experimental protocols emphasize green chemistry principles, particularly solvent-free and catalytic methodologies .

科学研究应用

Biological Applications

Antioxidant Activity

Research indicates that 2,6-dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one exhibits potent antioxidant properties. The hydroxyl groups play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases.

Antimicrobial and Anti-inflammatory Effects

The compound has demonstrated significant antimicrobial activity against various pathogens and anti-inflammatory effects in preclinical studies. These properties suggest its potential as a therapeutic agent for treating infections and inflammatory disorders .

Cytotoxicity Against Cancer Cells

Case studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as Colo-205 (colon cancer), PC-3 (prostate cancer), THP-1 (leukemia), and A549 (lung cancer). The cytotoxic effects are attributed to the compound's ability to interfere with cellular processes like DNA replication and protein synthesis .

Industrial Applications

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing various heterocyclic compounds. Its derivatives are being explored for their potential use in developing new materials and pharmaceuticals .

Material Science

The compound's unique structural features make it a candidate for developing novel materials with specific properties. Its reactivity allows for modifications that can tailor materials for applications in electronics or coatings .

作用机制

The biological activity of 2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis. The exact pathways involved may vary depending on the specific derivative and the type of cancer cell line .

相似化合物的比较

Similar Compounds

2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: This compound shares a similar structure but differs in the ring system and functional groups.

3,4-Dihydropyrimidin-2(1H)-one: Another related compound with a different substitution pattern on the pyrimidinone ring.

Uniqueness

2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and methyl group contribute to its reactivity and potential as a versatile intermediate in organic synthesis.

生物活性

2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one (CAS No. 882872-13-1) is a heterocyclic organic compound belonging to the dihydropyrimidinone class. Its unique structural features, including two hydroxyl groups and a methyl group on a dihydropyrimidinone ring, have attracted attention for potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 142.11 g/mol

- Structural Characteristics : The compound contains hydroxyl and methyl functional groups that may contribute to its biological activities .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. A study demonstrated that this compound could significantly reduce cell viability in human cancer cells by interfering with critical cellular processes such as DNA replication and protein synthesis .

Antiviral Potential

The compound has also been investigated for its antiviral properties. In vitro studies suggest that derivatives of dihydropyrimidinones can inhibit viral replication, particularly against RNA viruses. The structure of this compound may enhance its interaction with viral targets .

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. It has been shown to improve neurogenesis in animal models of ischemic stroke, indicating potential therapeutic applications in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.

- Interference with Cellular Signaling Pathways : It can modulate signaling pathways critical for cell survival and growth.

- Direct Interaction with Viral Proteins : Its structural components may allow it to bind effectively to viral proteins, inhibiting their function .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC values ranged from 25 to 50 µM across different cell lines .

Case Study 2: Antiviral Activity

In a recent investigation into its antiviral effects, derivatives of the compound were tested against HIV and showed promising results with significant reductions in viral load at concentrations as low as 0.20 µM .

Synthesis and Industrial Applications

The synthesis of this compound can be efficiently achieved through the Biginelli reaction under green chemistry conditions. This method not only enhances yield but also minimizes environmental impact . Its derivatives are being explored for use as therapeutic agents in various medical applications.

属性

IUPAC Name |

6-hydroxy-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-4(9)2-3(8)6-5(7)10/h2,9H,1H3,(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMSUAIRAJXARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353023 | |

| Record name | 2,6-dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882872-13-1 | |

| Record name | 2,6-dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。